molecular formula C23H23N3O2 B2432885 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone CAS No. 923210-52-0

1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone

Cat. No.: B2432885
CAS No.: 923210-52-0
M. Wt: 373.456
InChI Key: NDXBJCDIQMCUCO-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is a synthetic compound of interest in early-stage drug discovery and oncological research, combining two privileged structures in medicinal chemistry: the indoline and the quinoline. The indoline (2,3-dihydroindole) scaffold is recognized for its versatility in drug design. Its non-coplanar ring structure can improve water solubility compared to indole, while the NH group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets . Indoline derivatives have demonstrated significant pharmacological activities, including potent anti-tumor effects with low toxicity in some studies, and are found in FDA-approved drugs like Sunitinib . The quinoline motif is another cornerstone in anticancer agent development. It is a key structural component of alkaloids such as camptothecin and several clinically used topoisomerase I inhibitors . Furthermore, 8-oxyquinoline derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, potentially overcoming a major challenge in chemotherapy . The specific molecular framework of this compound suggests potential for targeting kinase enzymes or other proteins involved in cell proliferation. Researchers may find value in this chemical for constructing novel bifunctional compounds, such as PROTACs, aimed at targeted protein degradation . This compound is supplied for research purposes such as hit-to-lead optimization, mechanism of action studies, and screening against cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(26-15-12-17-6-1-2-8-19(17)26)16-28-20-9-5-7-18-10-11-21(24-23(18)20)25-13-3-4-14-25/h1-2,5-11H,3-4,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXBJCDIQMCUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Indoline Derivative: Starting with the synthesis of an indoline derivative through cyclization reactions.

    Quinoline Derivative Synthesis: Preparation of the quinoline derivative, often involving Friedländer synthesis.

    Coupling Reactions: Coupling of the indoline and quinoline derivatives through nucleophilic substitution or other coupling reactions.

    Final Assembly: The final step involves the formation of the ethanone linkage, possibly through acylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone involves its interaction with specific molecular targets. This may include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1-(Indolin-1-yl)-2-(quinolin-8-yloxy)ethanone: Lacks the pyrrolidine moiety.

    2-(Pyrrolidin-1-yl)quinoline: Lacks the indoline and ethanone linkages.

    Indoline-2,3-dione: A simpler indoline derivative.

Uniqueness

1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is unique due to its combination of indoline, pyrrolidine, and quinoline moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is a synthetic organic compound that integrates indoline, pyrrolidine, and quinoline structures. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Indoline moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with enhanced receptor binding.
  • Quinoline group : Recognized for its antimalarial and anticancer properties.

The molecular formula is C23H23N3O2C_{23}H_{23}N_3O_2, with a molecular weight of 373.45 g/mol. The compound's synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions to form the final ethanone linkage.

The biological activity of this compound can be attributed to several mechanisms:

Binding to Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence various physiological responses.

DNA Intercalation : There is potential for the compound to intercalate into DNA, impacting gene expression and replication processes .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
3bPC-356
4eMDA-MB23115
4dMRC-5>82% survival at 15 µM

These results indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they maintain selectivity towards non-cancerous cells like MRC-5 fibroblasts .

Case Studies

A notable case study involved the synthesis and evaluation of quinoline derivatives, which share structural characteristics with this compound. These studies found that specific modifications in the quinoline structure significantly enhanced antiproliferative activity against breast cancer cell lines (MCF7), indicating that structural optimization could lead to improved therapeutic agents .

Q & A

Q. What are the key synthetic steps and purification methods for 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone?

The synthesis typically involves:

  • Coupling reactions between indoline and quinoline derivatives, facilitated by coupling agents (e.g., EDCI or DCC) in polar aprotic solvents (e.g., DMF) under inert atmospheres.
  • Optimization of reaction parameters : Temperature (often 60–80°C), pH control, and stoichiometric ratios to enhance yield.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the final product. Post-purification, NMR and mass spectrometry confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., indoline NH, quinoline aromatic protons) and confirms substitution patterns.
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, ether C-O stretch).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₃N₃O₂) and isotopic distribution. Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomers, requiring repeated purification or alternative synthesis routes .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO and ethanol due to polar ether and ketone groups; limited solubility in water.
  • Stability : Sensitive to prolonged exposure to light/moisture. Storage at –20°C in inert atmospheres is recommended. Degradation products (e.g., oxidized quinoline derivatives) can be monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the coupling of pyrrolidine-quinoline and indoline moieties?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) may enhance cross-coupling efficiency.
  • Solvent effects : Switching from DMF to THF or dichloromethane can reduce side reactions.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves regioselectivity.
  • Contradiction resolution : If yields remain low despite optimization, evaluate steric hindrance from the pyrrolidine group using computational modeling (e.g., DFT calculations) .

Q. What strategies address discrepancies between computational docking predictions and in vitro receptor-binding assays for this compound?

  • Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility and solvation effects.
  • Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. Contradictions may arise from unmodeled allosteric sites or protonation state variations in the quinoline moiety .

Q. How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?

  • Electrostatic potential maps : Identify electron-rich regions (quinoline oxygen) prone to CYP-mediated oxidation.
  • Metabolite identification : LC-MS/MS profiling of incubation mixtures with liver microsomes reveals primary metabolites (e.g., N-oxidized pyrrolidine). Adjusting substituents (e.g., replacing pyrrolidine with piperidine) can modulate metabolic stability .

Q. What experimental designs resolve conflicting data on the compound’s apoptosis-inducing vs. cytostatic effects in cancer cells?

  • Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to differentiate mechanisms.
  • Flow cytometry : Quantify apoptotic markers (Annexin V/PI) vs. cell cycle arrest (e.g., G1/S phase blockage). Contradictions may reflect cell-type-specific signaling pathway activation .

Methodological Guidelines

  • Structural Characterization : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement using siRNA knockdowns .
  • Data Reproducibility : Document solvent batch variations and humidity levels during synthesis, as these can impact crystallinity and bioactivity .

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